Ethyl 2-[(5-chloropentanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Ethyl 2-[(5-chloropentanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 331760-62-4
VCID: VC0421515
InChI: InChI=1S/C16H22ClNO3S/c1-2-21-16(20)14-11-7-3-4-8-12(11)22-15(14)18-13(19)9-5-6-10-17/h2-10H2,1H3,(H,18,19)
SMILES: CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCCCl
Molecular Formula: C16H22ClNO3S
Molecular Weight: 343.9g/mol

Ethyl 2-[(5-chloropentanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

CAS No.: 331760-62-4

Main Products

VCID: VC0421515

Molecular Formula: C16H22ClNO3S

Molecular Weight: 343.9g/mol

Ethyl 2-[(5-chloropentanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate - 331760-62-4

CAS No. 331760-62-4
Product Name Ethyl 2-[(5-chloropentanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Molecular Formula C16H22ClNO3S
Molecular Weight 343.9g/mol
IUPAC Name ethyl 2-(5-chloropentanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C16H22ClNO3S/c1-2-21-16(20)14-11-7-3-4-8-12(11)22-15(14)18-13(19)9-5-6-10-17/h2-10H2,1H3,(H,18,19)
Standard InChIKey URPMKSZCMCLNCD-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCCCl
Canonical SMILES CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCCCl
PubChem Compound 614450
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator